molecular formula C3H3NO B1607408 Vinyl isocyanate CAS No. 3555-94-0

Vinyl isocyanate

Cat. No. B1607408
CAS RN: 3555-94-0
M. Wt: 69.06 g/mol
InChI Key: WARQUFORVQESFF-UHFFFAOYSA-N
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Description

Vinyl isocyanate is a compound with the molecular formula C3H3NO . It is also known by other names such as Isocyanatoethene and has a molecular weight of 69.06 g/mol . It is used in the manufacture of various products .


Synthesis Analysis

The synthesis of Vinyl Isocyanides involves the reaction of isocyanomethylenetriphenylphosphorane, generated in situ from the corresponding phosphonium salt, with a diverse set of aldehydes . This process affords vinyl isocyanides in good to high yields .


Molecular Structure Analysis

The molecular structure of Vinyl Isocyanate has been studied using millimeter wave spectrometry . Accurate values for the rotational and centrifugal distortion constants have been reported for the ground vibrational states of trans and cis vinyl isocyanate .


Chemical Reactions Analysis

Vinyl Isocyanate participates in cyclization reactions in synthesis . These reactions have been used in the construction of the octahydrophenanthridinone ring system .


Physical And Chemical Properties Analysis

Vinyl Isocyanate has a molecular weight of 69.06 g/mol and a molecular formula of C3H3NO . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 .

Scientific Research Applications

Nanoparticle Preparation

Vinyl isocyanate and its derivatives have been utilized in the preparation of nanoparticles. A novel method involves intramolecular crosslinking of isocyanate-functionalized copolymers, leading to the formation of nanoparticles under mild conditions. This approach allows for the control of nanoparticle size by adjusting the molecular weight and the mole percentage of isocyanate repeat units. These nanoparticles exhibit three-dimensional structures and have potential for further chemical and physical modifications (Beck et al., 2009).

Coating and Adhesive Applications

Vinyl isocyanate compounds, such as Isocyanatoethyl methacrylate (IEM), are used as latent crosslinkers in coatings and adhesives. IEM, with its dual functionality, allows for sequential reactions at either end of the molecule. This versatility leads to applications in polyisocyanates, vinyl functionalized resins, and water-based systems. IEM serves as a latent crosslinker in resins, improving their suitability for coatings or adhesives (Cranley, 1984).

Polymerization and Film Formation

Studies have explored the photochemical polymerization of mixtures containing oligomers with free isocyanate groups and vinyl monomers. This process results in the formation of films with desirable physicomechanical properties. The isocyanates play a role in initiating homopolymerization of vinyl monomers (Matyushova et al., 1980).

Chemical Structure Analysis in Adhesives

Fourier transform near-infrared spectroscopy has been used to analyze the chemical structure of adhesives containing vinyl polymer and isocyanate during the post-cure process. This method helps in understanding the chemical reactions and the formation of products like urea and urethane in the adhesive layer (Ling et al., 2018).

Enhancing Tensile Properties of Composites

Vinyl isocyanate(VI) has been used as a coupling agent to improve the tensile properties of composites, such as Kraft fiber-reinforced unsaturated polyester. The use of VI leads to strong chemical interfacial adhesion, significantly enhancing the tensile strength and durability of the composites. This improvement is attributed to the formation of chemical bonds at the VI-Kraft and VI-UPE interfaces (Gao et al., 2013).

Synthesis of Aliphatic Isocyanato Polymers

A novel synthetic route for aliphatic isocyanato polymers, specifically poly(vinyl benzyl isocyanate)s, has been developed. This process avoids the use of toxic phosgene and involves iodination and isocyanation, yielding high conversions with minimal byproducts. This method highlights the potential of vinyl isocyanate derivatives in efficient polymer synthesis (Ting et al., 2009).

Block Polymer Preparation

Vinyl monomers and isocyanates have been combined to prepare block polymers using the "living" polymer method. This approach results in polymers with reactive isocyanate groups, which can be crosslinked further, demonstrating the utility of vinyl isocyanate in creating versatile polymers (Godfrey & Miller, 1969).

Crosslinking and Water Resistance in Nanofibers

Crosslinking poly(vinyl alcohol) nanofibers with blocked isocyanate prepolymer enhances their tensile strength and water resistance. This improvement is due to increased crosslinking density and a reduction in hydroxyl groups, showcasing the effectiveness of vinyl isocyanate derivatives in modifying nanofiber properties (Lee et al., 2010).

Safety And Hazards

Isocyanates, including Vinyl Isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

Future Directions

The future directions in the study of Vinyl Isocyanate involve extending the laboratory rotational spectrum of vinyl isocyanate to the millimeter wave region and searching for its presence in the high-mass star-forming region Sgr B2 . There is also interest in exploring the use of Vinyl Isocyanate in the synthesis of polyheterocycles .

properties

IUPAC Name

isocyanatoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQUFORVQESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189040
Record name Vinyl isocyanate
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Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl isocyanate

CAS RN

3555-94-0
Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl isocyanate
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Synthesis routes and methods I

Procedure details

30 parts of 1-chloroethylcarbamyl chloride are dissolved in 100 parts by volume of 1-chloronaphthalene and a solution of 16 parts of vinyl isocyanate in 20 parts by volume of 1-chloronaphthalene is added to the mixture in the course of 0.3 hour at 2° C. 12.5 parts (8% of theory) of vinyl isocyanate and 43 parts (92% of theory) of 1-chloroethyl isocyanate are obtained, the determinations being carried out by gas chromatography.
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Yield
8%

Synthesis routes and methods II

Procedure details

A mixture of 160 parts of 1-chloroethylcarbamyl chloride and 537 parts of α-pinene is heated from 24° to 105° C. in the course of 2 hours, whilst stirring, and the reaction mixture is subjected to fractional distillation. A total of 27.6 parts (23% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 34.6 parts of vinyl isocyanate of boiling point 38.5° C./1,013 mbar, is obtained.
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Synthesis routes and methods III

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
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50.5%

Synthesis routes and methods IV

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the solution is heated to 70° C. in the course of 1.5 hours, whilst passing a slight stream of nitrogen through it, and the reaction product is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 0.85 part (2% of theory) of chloroethyl isocyanate, of boiling point 92° C/1,013 mbar, are obtained.
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43%

Synthesis routes and methods V

Procedure details

A solution of 57 parts of 1-chloroethylcarbamyl chloride in 100 parts by volume of hexamethylene diisocyanate is introduced slowly at 100° C., in the course of half an hour, under the surface of 572 parts of hexamethylene diisocyanate. At the same time nitrogen is blown through the solution and the exit gas is cooled to -100° C. by means of a cold trap. The reaction mixture is subjected to fractional distillation. 10.2 parts (36.8% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 6.8 parts (16.1% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar are obtained.
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36.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl isocyanate
Reactant of Route 2
Vinyl isocyanate
Reactant of Route 3
Reactant of Route 3
Vinyl isocyanate
Reactant of Route 4
Vinyl isocyanate
Reactant of Route 5
Vinyl isocyanate
Reactant of Route 6
Reactant of Route 6
Vinyl isocyanate

Citations

For This Compound
598
Citations
K Vávra, L Kolesniková, A Belloche, RT Garrod… - Astronomy & …, 2022 - aanda.org
… of trans and cis vinyl isocyanate from the analysis of … for vinyl isocyanate, would indicate that the ratio C 2 H 3 NCO:C 2 H 5 NCO should be less than unity. Even though vinyl isocyanate …
Number of citations: 2 www.aanda.org
GB Butler, SB Monroe - Journal of Macromolecular Science …, 1971 - Taylor & Francis
… of vinyl isocyanate as well as reactions of vinyl isocyanate with … ladder polymers from vinyl isocyanate by reacting the … and copolymerization of vinyl isocyanate through the double …
Number of citations: 12 www.tandfonline.com
HM Badawi, W Förner, A Al-Saadi - Journal of Molecular Structure …, 2001 - Elsevier
The conformational behavior and structural stability of vinyl ketene and vinyl isocyanate … corresponding C–N bond in the vinyl isocyanate. The vibrational frequencies were computed at …
Number of citations: 25 www.sciencedirect.com
M Dörr, R Zentel, R Dietrich, K Meerholz… - …, 1998 - ACS Publications
… This was accomplished by copolymerizing various N-substituted maleimides with methylvinyl or vinyl isocyanate, so that a polymer with a 1:1 composition of the two monomers is …
Number of citations: 74 pubs.acs.org
A Bouchy, G Roussy - Journal of Molecular Spectroscopy, 1977 - Elsevier
… The sample of vinyl isocyanate was obtained from the reaction of acryloyl chloride on sodium … The vinyl isocyanate was purified by distillation in vacua. The rotational spectrum was …
Number of citations: 31 www.sciencedirect.com
JH Rigby, N Balasubramanian - The Journal of Organic Chemistry, 1984 - ACS Publications
… “Yield of2-pyridone based on isolated vinyl isocyanate. … Formation of the vinyl isocyanate can be monitored by IR or evolution of N2. When all of the azide has …
Number of citations: 27 pubs.acs.org
L Kniežo, P Kristian, J Imrich, F Ugozzoli, GD Andreetti - Tetrahedron, 1988 - Elsevier
… Our present paper concerns cycloaaaition reactions of vinyl isocyanate and isothiocysnate with oxovinylidenetriphenylphosphorane 1 and N-…
Number of citations: 20 www.sciencedirect.com
A Dondoni, L Kniezo, A Medici - The Journal of Organic Chemistry, 1982 - ACS Publications
… The ready availability and stability of vinyl isocyanate (la) and vinyl isothiocyanate (lb), whose reactivities as cycloaddition partners are practically unexplored, led us to extend to these …
Number of citations: 40 pubs.acs.org
Z Gao, D Ma, X Lv, Y Zhang - Journal of applied polymer …, 2013 - Wiley Online Library
A vinyl isocyanate (VI) synthesized from toluene diisocyanate and 2‐hydroxyethyl methacrylate was used as a novel coupling agent to obtain strong chemical interfacial adhesion and …
Number of citations: 14 onlinelibrary.wiley.com
J Dabrowski - 1955 - search.proquest.com
… This latter compound might be expected to yield vinyl isocyanate by élimina* tion of two … of this latter compound with a tertiary base could be expected to yield vinyl isocyanate. …
Number of citations: 0 search.proquest.com

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